1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a bromoacetyl group and a trifluoroethanone moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone typically involves the reaction of piperazine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide. The resulting intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroethanone group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted piperazine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Scientific Research Applications
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities. The trifluoroethanone moiety can enhance the compound’s stability and bioavailability, making it a potent inhibitor of certain biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-Chloroacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone
- 1-(2-(2-Iodoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone
- 1-(2-(2-Bromoacetyl)piperidin-1-yl)-2,2,2-trifluoroethanone
Uniqueness
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the bromoacetyl and trifluoroethanone groups allows for versatile chemical modifications and enhances its potential as a biochemical probe and therapeutic agent .
Properties
Molecular Formula |
C8H10BrF3N2O2 |
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Molecular Weight |
303.08 g/mol |
IUPAC Name |
1-[2-(2-bromoacetyl)piperazin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H10BrF3N2O2/c9-3-6(15)5-4-13-1-2-14(5)7(16)8(10,11)12/h5,13H,1-4H2 |
InChI Key |
PGOATCYMEZDURG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)C(=O)CBr)C(=O)C(F)(F)F |
Origin of Product |
United States |
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